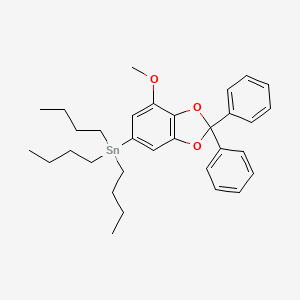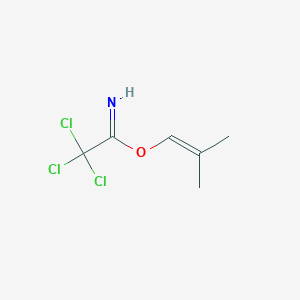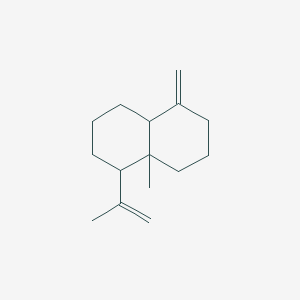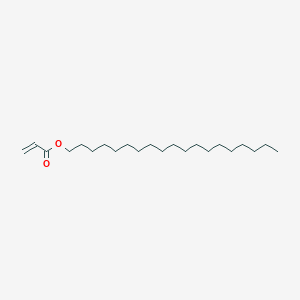
Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- is a chemical compound with the molecular formula C28H42O3Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- typically involves the reaction of tributylstannyl lithium with 7-methoxy-2,2-diphenyl-1,3-benzodioxole. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at low temperatures, often around -78°C, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic oxides and other higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- involves its interaction with molecular targets through the formation of carbon-tin bonds. These interactions can influence various biochemical pathways and processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane
- Tributyl(4-(2-butyl-octyl)-thiophen-2-yl)stannane
- Tributyl(4-(1,2,2-triphenylethenyl)phenyl)stannane
Uniqueness
Stannane, tributyl(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)- is unique due to its specific structural features, such as the 7-methoxy-2,2-diphenyl-1,3-benzodioxole moiety. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
185148-72-5 |
|---|---|
Molekularformel |
C32H42O3Sn |
Molekulargewicht |
593.4 g/mol |
IUPAC-Name |
tributyl-(7-methoxy-2,2-diphenyl-1,3-benzodioxol-5-yl)stannane |
InChI |
InChI=1S/C20H15O3.3C4H9.Sn/c1-21-17-13-8-14-18-19(17)23-20(22-18,15-9-4-2-5-10-15)16-11-6-3-7-12-16;3*1-3-4-2;/h2-7,9-14H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
SWEANKZSVIFTOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C(=C1)OC)OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)

![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)


![3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12558012.png)




